

A Comparative Guide: KCa1.1 Channel Activator-2 vs. NS1619

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Compound of Interest

Compound Name: KCa1.1 channel activator-2

Cat. No.: B12408425

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In the landscape of pharmacological tools for studying the large-conductance calcium-activated potassium (KCa1.1, BK) channels, both **KCa1.1 channel activator-2** and NS1619 have emerged as key modulators. This guide provides a comprehensive, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Overview and Chemical Properties

KCa1.1 channel activator-2, a derivative of quercetin, is a relatively new entrant, identified as a selective vascular KCa1.1 channel stimulator with potent myorelaxant properties.[1] In contrast, NS1619 is a well-established benzimidazolone derivative widely used as a KCa1.1 channel opener.[2][3] While effective in activating BK channels, NS1619 is also known to exhibit several off-target effects.



Feature	KCa1.1 channel activator-2	NS1619
Chemical Class	Quercetin hybrid derivative	Benzimidazolone derivative
Alternate Names	Compound 3F[1]	1,3-Dihydro-1-[2-hydroxy-5- (trifluoromethyl)phenyl]-5- (trifluoromethyl)-2H- benzimidazol-2-one[2]
Molecular Formula	C23H22O8S2	C15H8F6N2O2
Molecular Weight	490.55 g/mol	362.23 g/mol [4]
Solubility	Not specified	Soluble in DMSO and ethanol[4]

Potency and Efficacy at KCa1.1 Channels

Direct comparative studies on the potency and efficacy of **KCa1.1 channel activator-2** and NS1619 at the single-channel level are not yet available in the public domain. However, data from independent studies provide insights into their relative activities. The potency of **KCa1.1 channel activator-2** is highlighted by its significant myorelaxant activity, suggesting robust channel activation in tissue-level assays.

NS1619 has been shown to activate KCa1.1 channels in various cell types, with effective concentrations for smooth muscle relaxation reported to be in the range of 10–30 µM.[5]

Selectivity and Off-Target Effects

A critical point of differentiation between the two compounds lies in their selectivity. **KCa1.1 channel activator-2** is described as a "selective vascular KCa1.1 channel stimulator," implying a potentially better side-effect profile.[1]

NS1619, on the other hand, has well-documented off-target effects. It has been shown to:

 Inhibit mitochondrial function: NS1619 induces a concentration-dependent decrease in mitochondrial membrane potential with an EC50 of 3.6 μM.[2][3][4]



- Block other ion channels: It inhibits voltage-activated Ca2+ currents with an IC50 of 7 μM in rat cerebral artery smooth muscle cells.[6]
- Inhibit cell proliferation: NS1619 inhibits the proliferation of A2780 ovarian cancer cells with an IC50 of 31.1 μΜ.[7][8]

These off-target activities of NS1619 necessitate careful interpretation of experimental results and highlight the need for appropriate controls.

Summary of Quantitative Data

Parameter	KCa1.1 channel activator-2	NS1619
EC50 for KCa1.1 Activation	Data not available in public search results	Tissue-dependent, generally 10-30 μM for smooth muscle relaxation[5]
EC50 for Mitochondrial Depolarization	Data not available	3.6 μM[2][3][4]
IC50 for Ca2+ Channel Inhibition	Data not available	7 μM (for Ba2+ currents)[6]
IC50 for Antiproliferative Effects	Data not available	31.1 μM (A2780 cells)[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of these compounds. Below is a generalized methodology for assessing the activity of KCa1.1 channel activators using patch-clamp electrophysiology.

Patch-Clamp Electrophysiology Protocol for KCa1.1 Channel Activity

- Cell Preparation: Use a cell line stably expressing the human KCa1.1 (hSlo1) α -subunit, such as HEK293 cells. Culture cells to 50-80% confluency before the experiment.
- · Electrophysiological Recording:



- Perform whole-cell patch-clamp recordings at room temperature (20-22°C).
- Use an amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).
- \circ Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.

Solutions:

- External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose;
 pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer system to clamp free [Ca2+]i at a desired concentration (e.g., 1 μM); pH adjusted to 7.2 with KOH.

Experimental Procedure:

- Establish a whole-cell recording configuration.
- Hold the membrane potential at a negative value (e.g., -80 mV) to keep the channels in a closed state.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit KCa1.1 currents.
- After recording baseline currents, perfuse the cells with the external solution containing the test compound (KCa1.1 channel activator-2 or NS1619) at various concentrations.
- Record currents at each concentration to determine the dose-response relationship.

Data Analysis:

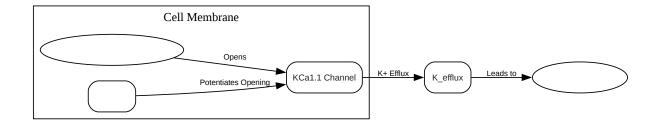
- Measure the peak outward current at a specific depolarizing voltage (e.g., +60 mV).
- Plot the percentage increase in current as a function of drug concentration.
- Fit the data to a Hill equation to determine the EC50 value.

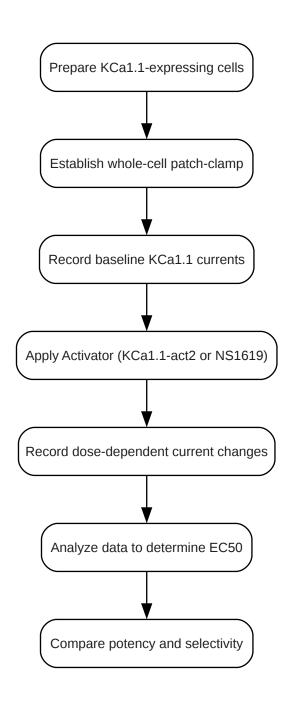


Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.







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